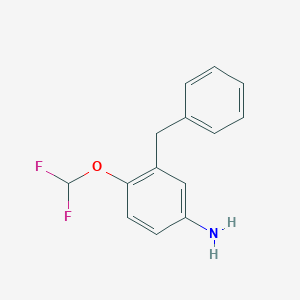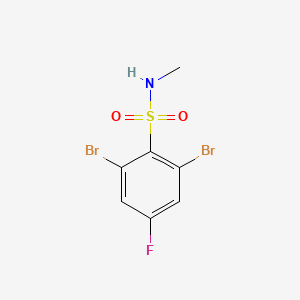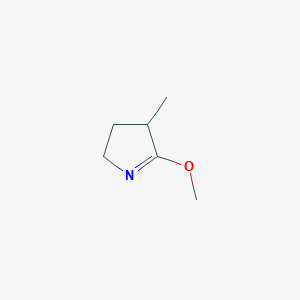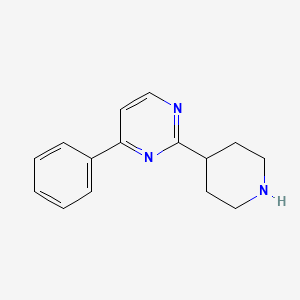
3-Benzyl-4-(difluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C14H13F2NO. It is a derivative of aniline, where the aniline ring is substituted with a benzyl group and a difluoromethoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Benzyl-4-(difluoromethoxy)aniline typically involves multiple steps:
Starting Material: The synthesis begins with 4-nitrophenol, which is reacted with sodium hydroxide to produce sodium acetamidophenate.
Intermediate Formation: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, lower cost, and minimal pollution. The process involves:
Reaction with Sodium Hydroxide: 4-nitrophenol reacts with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Catalytic Reduction: The 4-(difluoromethoxy)nitrobenzene is catalyzed by ferric oxide and activated carbon, and reduced using water and hydrazine as reducing agents to produce 4-(difluoromethoxy)aniline.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-Benzyl-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: The compound may influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Similar in structure but lacks the benzyl group.
4-(Difluoromethoxy)aniline: Similar but with different substitution patterns on the aniline ring.
Uniqueness
3-Benzyl-4-(difluoromethoxy)aniline is unique due to the presence of both the benzyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H13F2NO |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,14H,8,17H2 |
InChI Key |
HBUJWULDBRTXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)

![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)


![3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256020.png)
![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13256030.png)
![3-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13256034.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13256037.png)
![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)
